molecular formula C16H17N5 B6443305 9-cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine CAS No. 2640893-04-3

9-cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine

Cat. No.: B6443305
CAS No.: 2640893-04-3
M. Wt: 279.34 g/mol
InChI Key: WDMHBNFSBMKZIT-UHFFFAOYSA-N
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Description

9-cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules Purines are heterocyclic aromatic organic compounds that are widely found in nature, particularly in nucleotides, which are the building blocks of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Purine Ring: Starting from simple precursors like formamide and glycine, the purine ring can be constructed through a series of condensation and cyclization reactions.

    Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagent.

    Substitution with 3,5-Dimethylphenyl Group: This step might involve a nucleophilic aromatic substitution reaction where the purine ring is functionalized with the 3,5-dimethylphenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or phenyl groups.

    Reduction: Reduction reactions could target the purine ring or the substituent groups.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring or the purine nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic ring or purine core.

Scientific Research Applications

Chemistry

In chemistry, 9-cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its interactions with nucleic acids or proteins

Medicine

Medically, compounds with purine structures are often explored for their therapeutic potential. This compound could be investigated for its activity against various diseases, including cancer, viral infections, and metabolic disorders.

Industry

In industry, the compound might find applications in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine would depend on its specific biological target. Generally, purine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The cyclopropyl and dimethylphenyl groups might enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Caffeine: A stimulant that is a methylated xanthine derivative.

    Allopurinol: A medication used to treat gout, which is a structural analog of hypoxanthine.

Uniqueness

What sets 9-cyclopropyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine apart is the presence of the cyclopropyl and dimethylphenyl groups

Properties

IUPAC Name

9-cyclopropyl-N-(3,5-dimethylphenyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c1-10-5-11(2)7-12(6-10)20-15-14-16(18-8-17-15)21(9-19-14)13-3-4-13/h5-9,13H,3-4H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMHBNFSBMKZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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